5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the fluorophenyl group: This step usually involves a substitution reaction where a fluorophenyl group is introduced into the tricyclic core.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, possibly interacting with specific biological targets.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or activating specific enzymes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting cellular pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
5,7-Diethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but lacks the fluorine atom.
5,7-Diethyl-2-(2-chlorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it unique compared to its analogs.
Properties
Molecular Formula |
C18H23FN2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5,7-diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C18H23FN2O/c1-3-17-9-20-11-18(4-2,16(17)22)12-21(10-17)15(20)13-7-5-6-8-14(13)19/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
BJXHGMUFAVPXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CC=C4F)CC |
Origin of Product |
United States |
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